2-Azabicyclo[2.1.1]hexane-1-acetonitrile
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Overview
Description
2-Azabicyclo[2.1.1]hexane-1-acetonitrile is a nitrogen-containing bicyclic compound. This compound is part of a class of molecules known for their rigid structures and unique chemical properties, making them valuable in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1-acetonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction leverages a polar-radical-polar relay strategy, which involves a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, followed by debrominative radical formation to initiate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and photochemical reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of ligand-directed degraders (LDDs) targeting specific proteins.
Materials Science: The rigid structure of this compound makes it useful in the design of new materials with specific mechanical properties.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-acetonitrile involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise binding to specific enzymes or receptors, thereby modulating their activity. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.1.1]hexane: Similar in structure but lacks the acetonitrile group.
Bicyclo[2.1.1]hexane: A non-nitrogenous analog with similar rigidity.
Oxabicyclo[2.1.1]hexane: Contains an oxygen atom instead of nitrogen, offering different reactivity.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1-acetonitrile is unique due to its nitrogen atom and acetonitrile group, which provide distinct chemical reactivity and biological activity. This makes it a versatile building block in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-(2-azabicyclo[2.1.1]hexan-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-2-1-7-3-6(4-7)5-9-7/h6,9H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHJTZOOLVBTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465327 |
Source
|
Record name | 2-AZABICYCLO[2.1.1]HEXANE-1-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637740-12-6 |
Source
|
Record name | 2-AZABICYCLO[2.1.1]HEXANE-1-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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